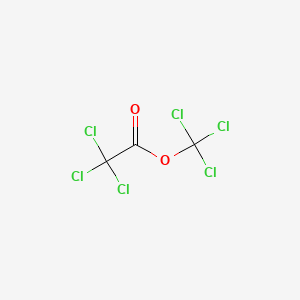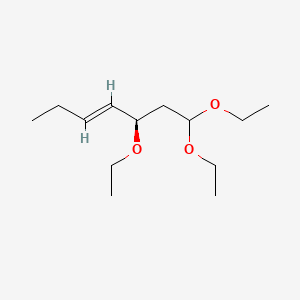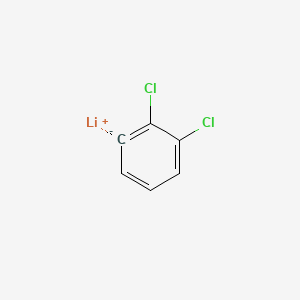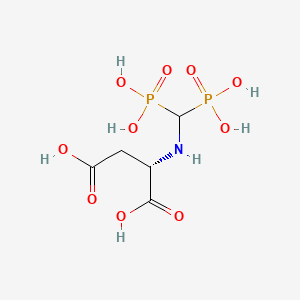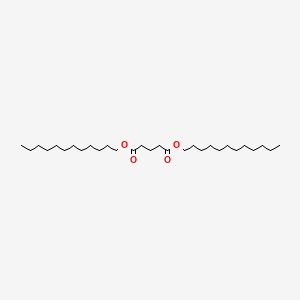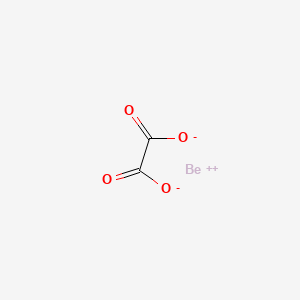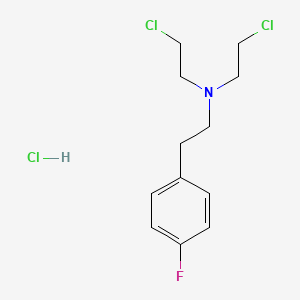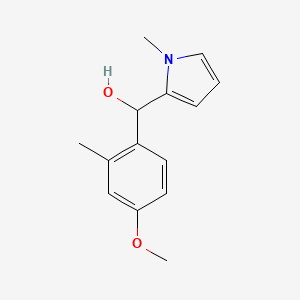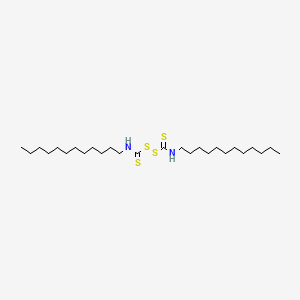
3-Propyl-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyridotriazines. These compounds are characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. The structure of this compound consists of a pyridine ring fused with a triazine ring, with a propyl group attached to the nitrogen atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine typically involves the construction of the pyridotriazine ring system through various synthetic routes. One common method is the cyclization of 1,6-diaminopyridone derivatives with bifunctional electrophiles such as ninhydrin . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the pyridotriazine ring.
Another approach involves the reaction of pyrido(1,2,4)triazine with N-methyl-1-(methylthio)-2-nitroethenamine in the presence of acetic acid in ethanol . This method offers mild reaction conditions, high yields, and easy isolation of the products without the need for chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and scaling up the process are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
3-Propyl-pyrido(3,4-e)(1,2,4)triazine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
3-Propyl-pyrido(3,4-e)(1,2,4)triazine can be compared with other similar compounds, such as pyrazolo(3,4-d)pyrimidine and pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine . These compounds share structural similarities but differ in their specific ring systems and substituents. The unique features of this compound, such as the presence of a propyl group and the specific arrangement of nitrogen atoms, contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrido(4,3-e)(1,2,4)triazolo(5,1-c)(1,2,4)triazin-6(7H)-ones
Properties
CAS No. |
121845-45-2 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-propylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-2-3-9-11-8-6-10-5-4-7(8)12-13-9/h4-6H,2-3H2,1H3 |
InChI Key |
KZSXWJWFVZWSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CN=C2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


